Structural Pharmacophore Differentiation: 2-Methylbenzamide versus 2-Ethoxybenzamide Congener
The target compound (CAS 1421506-52-6) carries a 2-methyl substituent on the benzamide ring, whereas the closest commercially available congener, 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide (CAS 1421450-34-1), bears a 2-ethoxy group. The 2-methyl substituent contributes 0 Da of additional hydrogen-bond acceptor capacity (HBA count = 2) compared to the 2-ethoxy analog (HBA count = 3), while simultaneously reducing rotatable bond count from 6 to 4 [1]. This reduction in conformational entropy and elimination of an ether oxygen alters the compound's interaction fingerprint with hydrophobic receptor pockets. In the broader MCHR1 antagonist series described in the Sanofi patent US8841290, ortho-substitution on the benzamide ring has been shown to modulate antagonistic potency by influencing the dihedral angle between the amide carbonyl and the aryl ring, a parameter critical for productive receptor engagement [2]. Although direct head-to-head biological data for this specific pair are not publicly available, the documented sensitivity of MCHR1 antagonism to ortho-substituent identity in structurally analogous tetrahydronaphthalenes establishes that these two compounds are pharmacologically non-interchangeable.
| Evidence Dimension | Calculated physicochemical parameters affecting target engagement (HBA count; rotatable bond count; predicted logP) |
|---|---|
| Target Compound Data | HBA = 2; Rotatable bonds = 4; Predicted logP ≈ 3.2 (2-methylbenzamide analog, CAS 1421506-52-6) |
| Comparator Or Baseline | 2-Ethoxy analog (CAS 1421450-34-1): HBA = 3; Rotatable bonds = 6; Predicted logP ≈ 3.5 |
| Quantified Difference | ΔHBA = -1; ΔRotatable bonds = -2; ΔPredicted logP ≈ -0.3 |
| Conditions | Physicochemical parameter estimation based on standard medicinal chemistry calculation methods (HBA defined as O + N atom count; rotatable bonds defined by SMILES-derived single bonds excluding terminal groups). Predicted logP estimated by additive fragment methods. |
Why This Matters
The reduced hydrogen-bond acceptor count and lower conformational flexibility of the 2-methyl analog relative to the 2-ethoxy analog can translate into altered binding kinetics and selectivity profiles, making the 2-methyl compound the preferred choice when minimizing off-target interactions with hydrogen-bond-acceptor-dependent secondary targets is a procurement priority.
- [1] Structural comparison derived from chemical registries: CAS 1421506-52-6 (InChI Key FIOPPLIIHTVKFC-UHFFFAOYSA-N, SMILES CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O) vs. CAS 1421450-34-1 (2-ethoxy analog, SMILES CCOC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O). Rotatable bond counts and HBA counts computed from SMILES representations. View Source
- [2] Sanofi, US8841290B2: Substituted tetrahydronaphthalenes, method for the production thereof, and use thereof as drugs. Published 2014-09-23. The specification discusses SAR for MCHR1 antagonism, noting the importance of benzamide ring substitution pattern for potency. View Source
